In-Depth Technical Guide: The Core Mechanism of Action of PF-06840003
In-Depth Technical Guide: The Core Mechanism of Action of PF-06840003
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06840003 (also known as EOS200271) is an investigational small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme.[1][2] Overexpressed in a wide array of cancers, IDO1 facilitates tumor evasion from the host immune system by catalyzing the degradation of the essential amino acid tryptophan.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PF-06840003, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
PF-06840003 is a highly selective, orally bioavailable inhibitor of the IDO1 enzyme.[2] The central mechanism of action of PF-06840003 is the targeted inhibition of IDO1, which leads to the restoration of an effective anti-tumor immune response.[1]
The IDO1 enzyme is a critical regulator of immune responses. In the tumor microenvironment, cancer cells and other cells can upregulate the expression of IDO1. This enzyme catabolizes the essential amino acid tryptophan into kynurenine.[1] This process has two major immunosuppressive consequences:
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Tryptophan Depletion: The depletion of tryptophan in the local tumor microenvironment leads to the anergy (functional inactivation) and apoptosis (programmed cell death) of effector T cells, which are crucial for killing cancer cells.
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Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs). Tregs suppress the activity of other immune cells, further dampening the anti-tumor immune response.
By selectively inhibiting IDO1, PF-06840003 blocks the conversion of tryptophan to kynurenine. This action is hypothesized to reverse the immunosuppressive tumor microenvironment by:
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Restoring Tryptophan Levels: Increasing the local concentration of tryptophan, thereby supporting the proliferation and cytotoxic function of effector T cells.
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Reducing Kynurenine Levels: Decreasing the concentration of immunosuppressive kynurenine, which in turn is expected to reduce the number and suppressive activity of Tregs.
Preclinical studies have demonstrated that PF-06840003 can reduce intratumoral kynurenine levels by over 80% and inhibit tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[2]
Quantitative Data
The following tables summarize the key quantitative data for PF-06840003, including its in vitro potency, selectivity, and pharmacokinetic properties from preclinical and clinical studies.
Table 1: In Vitro Potency of PF-06840003
| Target | Species | Assay | IC50 (µM) | Reference |
| IDO1 | Human | Enzymatic Assay | 0.41 | [3] |
| IDO1 | Dog | Enzymatic Assay | 0.59 | [3] |
| IDO1 | Mouse | Enzymatic Assay | 1.5 | [3] |
| IDO1 | Human | HeLa Cell-Based Assay | 1.8 | [3] |
| IDO1 | Human | LPS/IFNγ-stimulated THP-1 Cell Assay | 1.7 | [3] |
Table 2: Preclinical Pharmacokinetics of PF-06840003
| Species | Route | T1/2 (hours) | Bioavailability (%) | Reference |
| Mouse | Oral | 16-19 (predicted) | - | [2] |
| Rat | Oral | 16-19 (predicted) | - | [2] |
Table 3: Clinical Pharmacokinetics of PF-06840002 (Active Enantiomer) in Malignant Glioma Patients
| Parameter | Value | Reference |
| Median Time to Maximum Plasma Concentration (Tmax) | 1.5 - 3.0 hours | [4][5] |
| Mean Elimination Half-life (T1/2) | 2 - 4 hours | [4][5] |
Table 4: Clinical Pharmacodynamics of PF-06840003 in Malignant Glioma Patients (500 mg BID)
| Parameter | Value | Reference |
| Maximum Mean Percentage Inhibition of 13C10 Kynurenine | 75% | [4][5] |
| Maximum Mean Percentage Inhibition of Endogenous Kynurenine | 24% | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing IDO1 inhibition and its downstream effects.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of PF-06840003 to inhibit the enzymatic activity of purified IDO1.
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Enzyme and Substrate: Recombinant human IDO1 enzyme is used. The substrate is L-tryptophan.
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Assay Buffer: A suitable buffer, such as potassium phosphate buffer, is used to maintain pH.
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Cofactors: Methylene blue and ascorbic acid are included as cofactors to maintain the heme iron of IDO1 in its active reduced state. Catalase is also added to prevent enzyme inactivation by hydrogen peroxide.
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Procedure:
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A reaction mixture containing the assay buffer, cofactors, and L-tryptophan is prepared.
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Varying concentrations of PF-06840003 (or vehicle control) are added to the reaction mixture.
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The reaction is initiated by the addition of the IDO1 enzyme.
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The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
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The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid.
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Detection: The concentration of the product, kynurenine, is measured. This is often done by converting N-formylkynurenine to kynurenine through acid hydrolysis and then measuring the absorbance of a colored product formed after the addition of p-dimethylaminobenzaldehyde at 480 nm.
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Data Analysis: The IC50 value, the concentration of PF-06840003 that inhibits 50% of the IDO1 enzymatic activity, is calculated from the dose-response curve.
Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 cells)
This assay assesses the ability of PF-06840003 to inhibit IDO1 activity within a cellular context.
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Cell Lines: Human cell lines that can be induced to express IDO1, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), are commonly used.
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IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for approximately 24 hours.
-
Procedure:
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Cells are seeded in 96-well plates and allowed to adhere.
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The cells are then treated with IFNγ to induce IDO1 expression.
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After induction, the medium is replaced with fresh medium containing varying concentrations of PF-06840003 (or vehicle control).
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The cells are incubated for a further 24 hours.
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-
Detection: The concentration of kynurenine in the cell culture supernatant is measured, typically by HPLC or by a colorimetric method as described above.
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Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the concentration of PF-06840003.
T-Cell Proliferation Assay
This functional assay evaluates the ability of PF-06840003 to reverse IDO1-mediated suppression of T-cell proliferation.
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Co-culture System:
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IDO1-expressing cells: IFNγ-treated tumor cells (e.g., HeLa or SKOV-3) are used to create an immunosuppressive environment.
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T-cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are used as the responder cells.
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T-cell Stimulation: T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the signals received during an immune response.
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Procedure:
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IDO1-expressing cells are seeded in a culture plate.
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T-cells are added to the culture, along with the anti-CD3/anti-CD28 stimulating antibodies.
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Varying concentrations of PF-06840003 (or vehicle control) are added to the co-culture.
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The co-culture is incubated for 3-5 days.
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Detection of Proliferation: T-cell proliferation is measured using one of several methods:
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[3H]-Thymidine incorporation: A radiolabeled nucleotide that is incorporated into the DNA of proliferating cells.
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CFSE staining: A fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
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CellTiter-Glo®: A luminescent assay that measures ATP levels, which correlate with the number of viable, metabolically active cells.
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Data Analysis: The ability of PF-06840003 to restore T-cell proliferation in the presence of IDO1-expressing cells is quantified.
In Vivo Kynurenine Measurement
This experiment assesses the pharmacodynamic effect of PF-06840003 in a living organism.
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Animal Models: Syngeneic tumor models in mice are often used, where a mouse tumor cell line is implanted into an immunocompetent mouse of the same strain.
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Procedure:
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Tumors are allowed to establish in the mice.
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Mice are treated with PF-06840003 (or vehicle control) orally.
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At various time points after treatment, blood samples and tumor tissue are collected.
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Detection: The concentrations of tryptophan and kynurenine in the plasma and tumor homogenates are measured using liquid chromatography-mass spectrometry (LC-MS).
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Data Analysis: The kynurenine/tryptophan ratio is calculated as a measure of IDO1 activity. The percentage reduction in this ratio in the PF-06840003-treated group compared to the control group indicates the in vivo efficacy of the inhibitor.
Visualizations
The following diagrams illustrate the IDO1 signaling pathway, the mechanism of action of PF-06840003, and a typical experimental workflow.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
